molecular formula C11H15N5O4 B11846457 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-7H-purin-8(9H)-one

9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-7H-purin-8(9H)-one

Cat. No.: B11846457
M. Wt: 281.27 g/mol
InChI Key: YWYMAEFHIYDZEP-RRKCRQDMSA-N
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Description

9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-7H-purin-8(9H)-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a tetrahydrofuran ring and a purine base, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-7H-purin-8(9H)-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuran ring and the attachment of the purine base. Common synthetic routes involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions typically include the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-7H-purin-8(9H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of purine derivatives with different functional groups.

Scientific Research Applications

9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-7H-purin-8(9H)-one has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-7H-purin-8(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit viral replication by interfering with viral enzymes or disrupt cancer cell growth by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the ring.

    Inosine: A nucleoside that can be converted into adenosine or guanosine in metabolic pathways.

Uniqueness

9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-7H-purin-8(9H)-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methylamino)-7H-purin-8-one

InChI

InChI=1S/C11H15N5O4/c1-12-9-8-10(14-4-13-9)16(11(19)15-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H,15,19)(H,12,13,14)/t5-,6+,7+/m0/s1

InChI Key

YWYMAEFHIYDZEP-RRKCRQDMSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C(=O)N2)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C(=O)N2)C3CC(C(O3)CO)O

Origin of Product

United States

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